molecular formula C20H31N5O2 B2888353 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894011-21-3

1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2888353
CAS No.: 894011-21-3
M. Wt: 373.501
InChI Key: OPLLDMITQUBIJF-UHFFFAOYSA-N
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Description

1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Derivative: Starting with 4-ethylpiperazine, the compound is reacted with a suitable alkylating agent to introduce the propyl group.

    Synthesis of the Pyrrolidinone Derivative: The phenylpyrrolidinone moiety can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the piperazine and pyrrolidinone derivatives using a urea-forming reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(4-Methylpiperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
  • 1-(3-(4-Propylpiperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Uniqueness

1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to its specific structural features, such as the ethyl group on the piperazine ring, which may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as a derivative of pyrrolidine and urea, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C27H34FN5O3SC_{27}H_{34}FN_{5}O_{3}S, with a molecular weight of approximately 511.66 g/mol. Its chemical structure includes a piperazine moiety, which is often associated with various biological activities, including neuropharmacological effects.

PropertyValue
Molecular FormulaC27H34FN5O3S
Molecular Weight511.66 g/mol
LogP (Partition Coefficient)2.643
Water Solubility (LogSw)-3.08
Polar Surface Area48.895 Ų

The biological activity of this compound may be attributed to its interaction with various molecular targets within the body. The presence of the piperazine ring suggests potential activity as a serotonin or dopamine receptor modulator, which could influence mood and cognitive functions. Additionally, the pyrrolidine structure may enhance binding affinity to specific enzymes or receptors.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antidepressant Effects : Some studies suggest that piperazine derivatives can act as antidepressants by modulating neurotransmitter levels in the brain.
  • Cognitive Enhancement : The compound may enhance cognitive functions through mechanisms involving cholinergic pathways.
  • Antitumor Activity : Preliminary data indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.

Case Studies and Research Findings

A review of available literature reveals several studies focusing on the biological activity of related compounds:

  • Study on Antidepressant Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that piperazine derivatives showed significant antidepressant-like effects in animal models, suggesting similar potential for this compound .
  • Cognitive Enhancers :
    • Research highlighted in Neuroscience Letters indicated that certain piperazine compounds improved memory retention and learning capabilities in rodents, which could be extrapolated to predict effects for this compound .
  • Antitumor Activity :
    • An investigation into the cytotoxic effects of related urea derivatives revealed promising results against various cancer cell lines, suggesting that this compound may also exhibit similar antitumor properties .

Properties

IUPAC Name

1-[3-(4-ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O2/c1-2-23-11-13-24(14-12-23)10-6-9-21-20(27)22-17-15-19(26)25(16-17)18-7-4-3-5-8-18/h3-5,7-8,17H,2,6,9-16H2,1H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLLDMITQUBIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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